molecular formula C8H13N3O2S B579931 4-(4-Amino-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide CAS No. 1462289-23-1

4-(4-Amino-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide

Cat. No.: B579931
CAS No.: 1462289-23-1
M. Wt: 215.271
InChI Key: YXIRDEKWTZAIKV-UHFFFAOYSA-N
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Description

4-(4-Amino-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide is a complex organic compound featuring a pyrazole ring attached to a tetrahydrothiopyran ring with a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized via the reaction of hydrazine with 1,3-diketones. The tetrahydrothiopyran ring is then introduced through a cyclization reaction involving sulfur-containing reagents.

Example Synthetic Route:

    Formation of Pyrazole Ring:

    Cyclization to Form Tetrahydrothiopyran:

    Oxidation to Sulfone:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form thiol or sulfide derivatives.

    Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of higher oxidation state sulfur compounds.

    Reduction: Formation of thiol or sulfide derivatives.

    Substitution: Formation of N-substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 4-(4-Amino-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(4-Amino-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, while the sulfone group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-methylpyrazole
  • 4-(4-Amino-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran
  • 4-(4-Amino-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1-oxide

Uniqueness

Compared to similar compounds, 4-(4-Amino-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide is unique due to the presence of both the pyrazole and tetrahydrothiopyran rings along with the sulfone group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(1,1-dioxothian-4-yl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c9-7-5-10-11(6-7)8-1-3-14(12,13)4-2-8/h5-6,8H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIRDEKWTZAIKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1N2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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